N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as FPhOx, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPhOx belongs to the class of oxadiazoles, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its ability to modulate multiple signaling pathways in cells. This compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis. This compound also disrupts the bacterial cell membrane by interacting with the lipid bilayer and causing membrane damage.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cells. It induces cell cycle arrest and apoptosis in cancer cells, inhibits bacterial growth, and reduces inflammation. This compound also modulates the expression of various genes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity in normal cells, making it a promising candidate for further drug development. However, the synthesis of this compound is relatively complex and requires several steps, which may limit its use in large-scale production. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of this compound-based drugs for cancer and infectious diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential side effects. Additionally, this compound could be modified to improve its potency and selectivity for specific targets. Finally, the synthesis method of this compound could be optimized to improve the yield and reduce the complexity of the process.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-fluoroaniline and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with butyryl chloride to obtain this compound. The yield of this compound is typically around 40-50% using this method.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
This compound has also been studied for its antimicrobial properties. It has been found to exhibit antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound inhibits bacterial growth by disrupting the bacterial cell membrane and causing cell death.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-14-9-4-5-10-15(14)20-16(23)11-6-12-17-21-18(22-24-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKIRYTWYGRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.